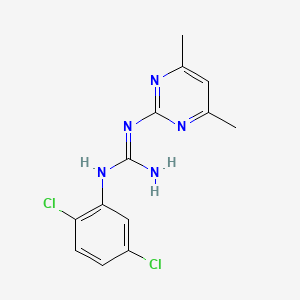![molecular formula C17H11ClFN3O B5748470 5-[(2-chlorobenzyl)amino]-2-(4-fluorophenyl)-1,3-oxazole-4-carbonitrile](/img/structure/B5748470.png)
5-[(2-chlorobenzyl)amino]-2-(4-fluorophenyl)-1,3-oxazole-4-carbonitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-[(2-chlorobenzyl)amino]-2-(4-fluorophenyl)-1,3-oxazole-4-carbonitrile, commonly known as CBOC, is a synthetic compound that has gained significant attention in the field of medicinal chemistry due to its potential therapeutic applications. In
作用機序
The mechanism of action of CBOC involves the inhibition of various enzymes and signaling pathways that are involved in the growth and proliferation of cancer cells. CBOC has been shown to inhibit the activity of the enzyme topoisomerase II, which is essential for DNA replication and cell division. In addition, CBOC inhibits the activity of the epidermal growth factor receptor (EGFR), which is a signaling pathway that is often overexpressed in cancer cells.
Biochemical and Physiological Effects:
CBOC has been shown to exhibit several biochemical and physiological effects, including the induction of apoptosis (programmed cell death) in cancer cells, the inhibition of angiogenesis (the formation of new blood vessels), and the reduction of oxidative stress and inflammation in the brain.
実験室実験の利点と制限
One of the main advantages of using CBOC in lab experiments is its potent anticancer activity, which makes it a promising candidate for the development of new cancer therapies. However, one of the limitations of using CBOC is its low solubility in water, which can make it difficult to administer in vivo.
将来の方向性
There are several future directions for the research and development of CBOC. One potential direction is the optimization of the synthesis method to improve the yield and purity of the compound. Another direction is the development of new formulations of CBOC that improve its solubility and bioavailability. Additionally, further studies are needed to explore the potential therapeutic applications of CBOC in other diseases, such as neurodegenerative diseases and autoimmune disorders.
合成法
CBOC can be synthesized through a multistep process starting with the reaction of 4-fluoroacetophenone with ethyl chloroformate to form 4-fluoroacetophenone ethyl carbonate. The resulting compound then undergoes a reaction with 2-chlorobenzylamine to form 5-(2-chlorobenzylamino)-2-(4-fluorophenyl)oxazole-4-carbonitrile. The final step involves the deprotection of the amine group to form CBOC.
科学的研究の応用
CBOC has been studied extensively for its potential therapeutic applications in various diseases, including cancer, Alzheimer's disease, and Parkinson's disease. Several studies have shown that CBOC exhibits potent anticancer activity by inhibiting the growth and proliferation of cancer cells. In addition, CBOC has been shown to possess neuroprotective effects by reducing oxidative stress and inflammation in the brain.
特性
IUPAC Name |
5-[(2-chlorophenyl)methylamino]-2-(4-fluorophenyl)-1,3-oxazole-4-carbonitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H11ClFN3O/c18-14-4-2-1-3-12(14)10-21-17-15(9-20)22-16(23-17)11-5-7-13(19)8-6-11/h1-8,21H,10H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DYDSXHSGBNUNFI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CNC2=C(N=C(O2)C3=CC=C(C=C3)F)C#N)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H11ClFN3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-tert-butyl-N'-[1-(4-chlorophenyl)ethylidene]benzenesulfonohydrazide](/img/structure/B5748398.png)
![2,2-dimethyl-N-(2-methyl-4-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)propanamide](/img/structure/B5748399.png)


![4-{[(5-bromo-2-furoyl)amino]methyl}benzoic acid](/img/structure/B5748424.png)



![N-(4-methoxyphenyl)-2-{[4-methyl-5-(2-thienylmethyl)-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B5748437.png)
![6-bromo-N'-(4-fluorobenzylidene)-2-methylimidazo[1,2-a]pyridine-3-carbohydrazide](/img/structure/B5748444.png)
![6-{[4-(ethylamino)-6-(4-morpholinyl)-1,3,5-triazin-2-yl]oxy}-3-pyridazinol](/img/structure/B5748449.png)


![4-methyl-N-[4-(trifluoromethoxy)phenyl]benzamide](/img/structure/B5748486.png)